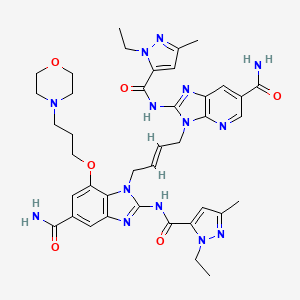

STING agonist-22

Description

Properties

Molecular Formula |

C40H48N14O6 |

|---|---|

Molecular Weight |

820.9 g/mol |

IUPAC Name |

3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C40H48N14O6/c1-5-53-30(18-24(3)48-53)37(57)46-39-44-28-20-26(34(41)55)22-32(60-15-9-10-50-13-16-59-17-14-50)33(28)51(39)11-7-8-12-52-36-29(21-27(23-43-36)35(42)56)45-40(52)47-38(58)31-19-25(4)49-54(31)6-2/h7-8,18-23H,5-6,9-17H2,1-4H3,(H2,41,55)(H2,42,56)(H,44,46,57)(H,45,47,58)/b8-7+ |

InChI Key |

HYWPJLWOHDVWMY-BQYQJAHWSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis and Purification of STING Agonist-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immuno-oncology and vaccinology. STING agonists, particularly non-nucleotide small molecules like STING agonist-22 (also known as CF501), are of significant interest due to their potential for systemic administration and favorable pharmacological properties. This technical guide provides an in-depth overview of the synthesis and purification methods applicable to this compound and structurally related compounds, alongside experimental protocols for activity assessment and a visualization of the core signaling pathway.

Core Concepts: The STING Signaling Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-tumor and anti-viral response.

An In-Depth Technical Guide to STING Agonist-22 (CF501)

For Researchers, Scientists, and Drug Development Professionals

Introduction

STING (Stimulator of Interferon Genes) has emerged as a critical mediator of innate immunity and a promising target for therapeutic intervention, particularly in immuno-oncology and as a vaccine adjuvant. Activation of the STING pathway triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the priming of adaptive immune responses. STING agonist-22, also known as CF501, is a potent, non-nucleotide small molecule agonist of human STING. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols.

Chemical Structure and Physicochemical Properties

This compound (CF501) is a complex heterocyclic molecule. Its structure is distinct from the endogenous cyclic dinucleotide (CDN) ligands of STING.

Chemical Structure:

SMILES: NC(C1=CC2=C(N=C1)N(C/C=C/CN3C(NC(C4=CC(C)=NN4CC)=O)=NC5=C3C(OCCCN6CCOCC6)=CC(C(N)=O)=C5)C(NC(C7=CC(C)=NN7CC)=O)=N2)=O[1]

Table 1: Physicochemical Properties of this compound (CF501)

| Property | Value | Reference |

| Molecular Formula | C40H48N14O6 | [1] |

| Molecular Weight | 820.90 g/mol | [1] |

| CAS Number | 2408723-12-4 | [1] |

| Appearance | White to off-white solid | Vendor Data |

| Solubility | DMSO: 100 mg/mL (121.82 mM) | [1] |

| Half-life (mice) | 0.5 hours |

Biological Activity and Mechanism of Action

This compound is a potent activator of the STING signaling pathway. Unlike endogenous STING agonists, it is a non-nucleotide molecule, which may offer advantages in terms of stability and cell permeability.

In Vitro Activity

In Vivo Activity

In preclinical mouse models, this compound has demonstrated a favorable safety profile while robustly, albeit transiently, activating the innate immune system. Its short half-life of 0.5 hours in mice indicates rapid clearance, which can be advantageous in minimizing systemic inflammatory side effects.

STING Signaling Pathway

The activation of STING by an agonist like this compound initiates a downstream signaling cascade, as depicted in the following diagram.

Caption: this compound activates the STING pathway, leading to the transcription of interferons and cytokines.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from the primary literature.

In Vitro STING Activation Assay

This protocol describes the measurement of STING activation in a human monocytic cell line (THP-1) by quantifying the induction of an interferon-stimulated gene (ISG) reporter.

Materials:

-

THP-1 Dual™ cells (InvivoGen)

-

RPMI 1640 medium (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (Pen-Strep)

-

Normocin™ (InvivoGen)

-

Zeocin™ (InvivoGen)

-

QUANTI-Luc™ (InvivoGen)

-

This compound (CF501)

-

96-well plates (white, clear bottom for luminescence)

-

Luminometer

Procedure:

-

Cell Culture: Culture THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 1% Pen-Strep, 100 µg/mL Normocin™, and 200 µg/mL Zeocin™. Maintain cells at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed THP-1 Dual™ cells at a density of 1 x 10^5 cells per well in a 96-well plate in 180 µL of culture medium.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to the desired final concentrations.

-

Cell Treatment: Add 20 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Add 20 µL of the cell culture supernatant from each well to a white-walled 96-well plate.

-

Add 50 µL of the QUANTI-Luc™ reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the fold induction of ISG expression.

Caption: Workflow for assessing in vitro STING activation by this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in mice.

Materials:

-

BALB/c or C57BL/6 mice (6-8 weeks old)

-

This compound (CF501)

-

Vehicle suitable for injection (e.g., saline, PBS with a solubilizing agent)

-

Syringes and needles for administration

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Dosing Formulation: Prepare a solution of this compound in a suitable vehicle at the desired concentration for injection.

-

Administration: Administer a single dose of this compound to the mice via the desired route (e.g., intravenous, intraperitoneal, or intramuscular).

-

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Caption: Workflow for determining the pharmacokinetic profile of this compound in mice.

Conclusion

This compound (CF501) is a valuable tool for researchers studying the STING pathway and its role in immunity. Its potent, non-nucleotide nature offers a unique profile for investigation as a potential therapeutic agent or vaccine adjuvant. The information and protocols provided in this guide are intended to facilitate further research and development in this exciting field.

References

Technical Guide: Mechanism of Action of STING Agonist-22

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is pivotal for initiating anti-pathogen defenses and, notably, for generating robust anti-tumor immunity. STING agonists are emerging as a promising class of therapeutics in immuno-oncology. This document provides a detailed technical overview of the mechanism of action for a representative small-molecule, "STING Agonist-22," including its interaction with the STING protein, the resultant signaling cascade, quantitative performance data, and detailed experimental protocols for its characterization.

This compound: Core Mechanism of Action

This compound is a synthetic, non-nucleotide small molecule designed to directly bind to and activate the STING protein, mimicking the function of its natural ligand, 2'3'-cyclic GMP-AMP (2'3'-cGAMP). The activation process is a multi-step event involving precise molecular interactions and subcellular trafficking.

Binding and Conformational Change

In its inactive state, STING exists as a homodimer embedded in the membrane of the endoplasmic reticulum (ER)[1][2]. The activation cascade is initiated when this compound binds directly to a pocket within the cytosolic ligand-binding domain (LBD) of the STING dimer[3]. This binding event induces a significant conformational change in the STING protein. The LBDs of the dimer rotate inward, and a flexible "lid" region (comprising β2-β3 loops) closes over the binding pocket, effectively sequestering the agonist[4][5]. This transition from an "open" inactive state to a "closed" active conformation is the critical first step in signal transduction.

Oligomerization and Translocation

The agonist-induced conformational change exposes new interfaces on the STING protein, promoting the formation of higher-order oligomers. This oligomerization is an essential step for signal amplification and downstream pathway activation. Once oligomerized, the entire STING-agonist complex translocates from the ER, trafficking through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.

Downstream Signaling Cascade

Within the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, once activated, phosphorylates multiple substrates:

-

STING: TBK1 phosphorylates the C-terminal tail (CTT) of STING, creating docking sites for further signaling partners.

-

IRF3: The recruited Interferon Regulatory Factor 3 (IRF3) is phosphorylated by TBK1. This phosphorylation causes IRF3 to homodimerize and translocate into the nucleus. In the nucleus, IRF3 dimers act as transcription factors, driving the expression of type I interferons (e.g., IFN-β).

-

NF-κB Pathway: STING activation also leads to the activation of the IKK complex, which in turn promotes the nuclear translocation of NF-κB. This results in the transcription of a wide range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, CCL5, and CXCL10.

The secreted IFN-β then acts in both an autocrine and paracrine manner, binding to its receptor (IFNAR) on tumor and immune cells, further amplifying the immune response and promoting the maturation of dendritic cells (DCs), which are essential for priming anti-tumor T cells.

References

- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

- 3. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Kinetics of STING Agonists

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA and the subsequent initiation of an immune response.[1][2] Activation of STING by agonist binding leads to the production of type I interferons and other pro-inflammatory cytokines, making it a promising target for cancer immunotherapy.[3][4][5] This technical guide provides an in-depth overview of the binding affinity and kinetics of STING agonists with the STING protein.

It is important to note that a specific compound denoted as "STING agonist-22" was not identified in publicly available scientific literature. Therefore, this guide will utilize data and protocols for well-characterized representative STING agonists, such as the natural agonist 2',3'-cGAMP and the synthetic non-cyclic dinucleotide (non-CDN) agonist diABZI, to illustrate the core principles and methodologies.

Quantitative Binding Data for Representative STING Agonists

The binding affinity of a ligand to its receptor is a crucial parameter in drug development, often correlating with the compound's potency. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, where a lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities for several well-characterized STING agonists.

| Agonist | STING Variant | Assay Method | Binding Affinity (Kd or IC50) | Reference |

| 2',3'-cGAMP | Human STING (R232) | Surface Plasmon Resonance (SPR) | 3.79 nM (Kd) | |

| 2',3'-cGAMP | Human STING (A162) | Surface Plasmon Resonance (SPR) | 1.5 nM (Kd) | |

| diABZI | Human STING (R232) | Surface Plasmon Resonance (SPR) | 0.05 nM (Kd) | |

| ST12 | Human STING (R232) | Biolayer Interferometry | 14 µM (Kd) | |

| SNX281 | Human STING | Filter-Binding Assay (Competition) | 4.1 ± 2.2 µM (IC50) |

Experimental Protocols

The determination of binding affinity and kinetics is typically performed using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or radioligand binding assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of a STING agonist.

Materials:

-

Biacore T200 instrument or similar

-

CM5 sensor chip

-

Recombinant human STING protein (e.g., residues 155-341 with an N-terminal biotinylation tag)

-

Streptavidin

-

STING agonist of interest

-

Running buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5% (v/v) glycerol, 0.005% (v/v) P20, 1% (v/v) DMSO)

Procedure:

-

Immobilization of STING Protein:

-

Pre-treat the CM5 sensor chip with streptavidin.

-

Inject the biotinylated STING protein over the streptavidin-coated sensor surface to achieve a stable immobilization level. A reference flow cell should be prepared with streptavidin alone to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of the STING agonist in running buffer. A typical concentration range might start from 10 µM with three-fold dilutions.

-

Inject the different concentrations of the agonist over the immobilized STING protein at a constant flow rate (e.g., 100 µL/min).

-

Monitor the association of the agonist to the STING protein in real-time. An association time of 60 seconds is often used.

-

After the association phase, switch to running buffer alone and monitor the dissociation of the agonist from the STING protein. The dissociation time can be varied depending on the off-rate of the compound.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software.

-

The software will calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

References

A Technical Deep Dive into the Downstream Signaling of STING Agonist-22 (CF501)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. Pharmacological activation of STING has emerged as a promising strategy in immunotherapy, particularly in vaccine adjuvantation and oncology. This technical guide provides an in-depth analysis of the downstream signaling pathways activated by the novel, non-nucleotide STING agonist, STING agonist-22 (also known as CF501) . This document summarizes key quantitative data, details experimental protocols for pathway analysis, and provides visual diagrams of the activated signaling cascades.

Core Signaling Pathways Activated by this compound

This compound (CF501) is a potent activator of the STING pathway, leading to the induction of a robust type I interferon (IFN-I) response and the production of various pro-inflammatory cytokines.[1][2][3] The core mechanism involves the direct binding of CF501 to the STING protein, which triggers a conformational change and its translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a downstream signaling cascade culminating in the activation of key transcription factors.

The primary downstream pathways activated by this compound are:

-

TBK1-IRF3 Axis: Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of IFN-I genes, primarily IFN-β, leading to their transcription.

-

NF-κB Pathway: STING activation also leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, allowing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus. Nuclear NF-κB then drives the expression of a wide array of pro-inflammatory cytokines and chemokines.

The concerted activation of these pathways results in a potent innate immune response characterized by the secretion of type I interferons and a variety of other cytokines that play a crucial role in orchestrating the subsequent adaptive immune response.

Quantitative Analysis of Downstream Signaling

The activation of STING by CF501 leads to a rapid and robust induction of type I interferons and pro-inflammatory cytokines.[1] The following tables summarize the quantitative data on the activation of downstream signaling molecules and cytokine production in various cell types and in vivo models.

Table 1: In Vitro Activity of this compound (CF501)

| Assay Type | Cell Line | Parameter Measured | EC50 / Concentration | Result | Reference |

| STING Activation | THP1-Dual™ KI-hSTING Cells | IRF-Luciferase Reporter | EC50 ≈ 0.5 - 5.0 µM | Potent activation of IRF pathway | [4] |

| Cytokine Secretion | Human PBMCs | IFN-β production | 10 µM | Significant increase in IFN-β | |

| Cytokine Secretion | Murine Dendritic Cells (DC2.4) | CXCL10 production | EC50 ≈ 0.8 - 8.0 µM | Robust induction of CXCL10 | |

| Phosphorylation | THP-1 cells | Phospho-STING (p-STING) | 1 µM | Increased phosphorylation | |

| Phosphorylation | THP-1 cells | Phospho-IRF3 (p-IRF3) | 1 µM | Increased phosphorylation |

Table 2: In Vivo Cytokine Induction by this compound (CF501) in Mice

| Cytokine | Time Point (post-administration) | Fold Increase vs. Control | Reference |

| IFN-β | 6 hours | ~10-fold | |

| TNF-α | 6 hours | ~8-fold | |

| IL-6 | 6 hours | ~15-fold | |

| CXCL10 | 24 hours | ~20-fold |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound's downstream signaling pathways.

Protocol 1: In Vitro STING Activation using a Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.

Materials:

-

THP1-Dual™ KI-hSTING cells

-

DMEM or RPMI-1640 medium with 10% FBS

-

This compound (CF501)

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Western Blot for Phosphorylated STING and IRF3

This protocol details the detection of phosphorylated STING (p-STING) and IRF3 (p-IRF3) in cell lysates by Western blotting.

Materials:

-

THP-1 cells

-

This compound (CF501)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-IRF3 (Ser396), anti-IRF3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture THP-1 cells to 80-90% confluency. Treat cells with this compound (e.g., 1-10 µM) for a specified time (e.g., 1-3 hours). Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Cytokine Quantification by ELISA

This protocol describes the measurement of secreted cytokines, such as IFN-β and TNF-α, in cell culture supernatants using a sandwich ELISA.

Materials:

-

Cell culture supernatant from this compound-treated cells

-

Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-β, TNF-α)

-

Microplate reader

Procedure:

-

Sample Collection: Culture cells (e.g., PBMCs) and treat with this compound for a specified time (e.g., 24 hours). Collect the cell culture supernatant.

-

ELISA Procedure:

-

Add standards and samples to the wells of the antibody-coated plate.

-

Incubate as per the kit instructions (typically 1-2 hours at room temperature).

-

Wash the plate and add the detection antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution. Incubate in the dark for 15-30 minutes.

-

Add the stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Protocol 4: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol provides a general framework for assessing the in vivo anti-tumor activity of this compound.

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma)

-

This compound formulated in a suitable vehicle

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach an average volume of 50-100 mm³.

-

Randomization: Randomize mice into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days.

-

Monitoring: Measure tumor volume and body weight every 2-3 days.

-

Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration, cytokine levels).

Conclusion

This compound (CF501) is a potent, non-nucleotide activator of the STING pathway, driving a robust type I interferon and pro-inflammatory cytokine response through the activation of the TBK1-IRF3 and NF-κB signaling cascades. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of STING agonists. Further investigation into the nuanced downstream effects of CF501 in different cellular contexts will continue to be a valuable area of research.

References

- 1. A novel STING agonist-adjuvanted pan-sarbecovirus vaccine elicits potent and durable neutralizing antibody and T cell responses in mice, rabbits and NHPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]

- 3. Innovative adjuvant augments potency of a SARS-CoV-2 subunit vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Induction of IFN-β by STING Agonists: A Technical Guide

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Activation of the STING pathway leads to the production of type I interferons (IFNs), particularly IFN-β, which play a pivotal role in orchestrating antiviral and antitumor immune responses.[3][4] Consequently, STING agonists are being actively investigated as potent immunotherapeutic agents. This technical guide provides an in-depth overview of the effects of STING agonists on IFN-β production, detailing the underlying signaling cascade, quantitative data from preclinical studies, and common experimental protocols. For the purpose of this guide, "STING agonist-22" is considered a representative placeholder for a potent synthetic STING agonist, and the data presented is a synthesis of findings from various well-characterized STING agonists.

The STING Signaling Pathway to IFN-β Production

Upon binding of a STING agonist, such as the endogenous ligand cyclic GMP-AMP (cGAMP) or a synthetic small molecule, the STING protein, resident on the endoplasmic reticulum, undergoes a conformational change and activation. This activation triggers the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter of the IFNB1 gene, driving the transcription and subsequent secretion of IFN-β.

Quantitative Data on IFN-β Production by STING Agonists

The efficacy of STING agonists in inducing IFN-β production has been quantified in numerous studies using various cell lines and model systems. The following tables summarize representative data.

Table 1: In Vitro IFN-β Production in Human Cells

| STING Agonist | Cell Line | Concentration | IFN-β Production (EC50 or Fold Induction) | Reference |

| SNX281 | THP-1 | Dose-dependent | EC50: 160 nM | |

| diABZI | Human PBMCs | Not Specified | Potent induction | |

| 2'3'-cGAMP | J774A.1 | Not Specified | 2.5 times vs. control | |

| Model Agonist | Human PBMCs | 1.0 - 10.0 µM | EC50 range |

Table 2: In Vitro IFN-β Production in Murine Cells

| STING Agonist | Cell Line | Concentration | IFN-β Production (Fold Induction) | Reference |

| 2'3'-cGAMP | B16-F10 | Not Specified | 1.6 times vs. control | |

| 2'3'-cGAMP | H5V | Not Specified | 1.3 times vs. control | |

| DMXAA + LPS | Murine Macrophages | Not Specified | Synergistic increase vs. either agonist alone |

Table 3: In Vivo IFN-β Production

| STING Agonist | Animal Model | Administration | IFN-β Induction | Reference |

| STING agonist | 4T1 breast cancer mouse model | Intratumoral | Significant increase in tumor mass | |

| 2'3'-cGAMP | 4T1 tumor-bearing mice | Intratumoral | Increased concentration observed | |

| cGAMP | EAE mouse model | Intramuscular | Production induced in mice | |

| diABZI-4 | Mice | Intranasal | Peak at 3 hours in lung homogenates |

Experimental Protocols for Assessing IFN-β Production

The evaluation of a STING agonist's ability to induce IFN-β is a critical step in its preclinical development. A typical workflow involves cell-based assays to quantify IFN-β protein levels or gene expression.

1. Cell Culture and Treatment:

-

Cell Lines: Immune cell lines such as human monocytic THP-1 cells, murine macrophage J774A.1, or primary cells like human peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Seeding: Cells are seeded in appropriate multi-well plates at a predetermined density. For instance, THP-1 cells may be seeded at 100,000 cells per well in a 96-well plate.

-

Agonist Preparation: The STING agonist is typically dissolved in a suitable solvent like DMSO and then serially diluted to the desired concentrations in cell culture medium.

-

Treatment: The diluted agonist is added to the cells, and they are incubated for a specified period, often ranging from 6 to 24 hours, to allow for gene expression and protein secretion.

2. Quantification of IFN-β:

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is a common method for quantifying the amount of secreted IFN-β protein in the cell culture supernatant. The supernatant is collected after the incubation period and analyzed using a commercially available IFN-β ELISA kit according to the manufacturer's instructions.

-

Reporter Gene Assays: Reporter cell lines, such as THP1-Dual™ cells, which express a luciferase gene under the control of an IRF-inducible promoter, can be used. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be measured as a luminescent signal.

-

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): This technique measures the expression of the IFNB1 gene at the mRNA level. Total RNA is extracted from the treated cells, reverse-transcribed into cDNA, and then the IFNB1 transcript levels are quantified by qPCR.

Conclusion

STING agonists are a promising class of immunomodulatory agents that potently induce the production of IFN-β. This induction is a direct consequence of the activation of the STING-TBK1-IRF3 signaling axis. The quantification of IFN-β serves as a key biomarker for the activity of these compounds in preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel STING agonists in activating this critical innate immune pathway. The continued exploration of STING agonists holds significant potential for the development of new therapies for cancer and infectious diseases.

References

An In-Depth Technical Guide: In Vitro Characterization of STING Agonist-22 Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro methodologies used to characterize the activity of STING Agonist-22, a novel small molecule activator of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage, and initiates a potent immune response.[1] Pharmacological activation of this pathway is a promising therapeutic strategy for cancer immunotherapy and vaccine development.[2][3][4] This document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the underlying biological and experimental processes.

The cGAS-STING Signaling Pathway

The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[5] Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.

Experimental Workflow for In Vitro Characterization

A tiered approach is employed to characterize this compound, starting with broad screening and moving towards more specific mechanistic assays. The workflow begins with a high-throughput cellular reporter assay to determine primary activity and potency. This is followed by quantification of endogenous cytokine production in primary human immune cells. Finally, direct target engagement is confirmed by assessing the phosphorylation of key signaling proteins.

Detailed Experimental Protocols

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing an interferon-stimulated response.

-

Methodology:

-

Cell Line: THP-1 human monocytic cells stably expressing an Interferon-Stimulated Response Element (ISRE) coupled to a luciferase reporter gene (THP-1-ISRE-Luc) are used.

-

Plating: Cells are seeded at a density of 5 x 10^4 cells/well in a 96-well plate.

-

Treatment: A 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) is added to the cells. The natural STING ligand 2'3'-cGAMP is used as a positive control.

-

Incubation: Cells are incubated for 24 hours at 37°C and 5% CO2.

-

Detection: Luciferase substrate is added, and luminescence is measured using a plate reader.

-

Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

-

Objective: To quantify the induction of key downstream effector cytokines (IFN-β) and chemokines (CXCL10) in primary human immune cells.

-

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.

-

Plating: PBMCs are plated at 1 x 10^6 cells/well in a 96-well plate.

-

Treatment: Cells are treated with this compound at various concentrations for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentrations of IFN-β and CXCL10 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Objective: To provide direct evidence of target engagement by detecting the phosphorylation of STING and its downstream kinase, TBK1.

-

Methodology:

-

Cell Line: THP-1 cells are used.

-

Treatment: Cells are treated with a fixed concentration of this compound (e.g., 1 µM) for a short time course (e.g., 0, 1, 3, 6 hours).

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA assay.

-

Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phospho-STING (Ser366), phospho-TBK1, total STING, total TBK1, and a loading control (e.g., GAPDH).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

-

-

Objective: To evaluate the potency of this compound against the most common polymorphic variants of human STING.

-

Methodology:

-

Cell Lines: HEK293T cells, which lack endogenous STING expression, are stably transfected to express full-length wild-type (WT) STING or common variants (e.g., HAQ, AQ, REF, Q). Each cell line also co-expresses an ISRE-luciferase reporter construct.

-

Assay: The cellular reporter assay described in section 3.1 is performed on each of the STING variant cell lines.

-

Analysis: EC50 values are determined for each variant to assess any allele-specific activity.

-

Quantitative Data Summary

The following tables summarize the quantitative in vitro activity of this compound.

Table 1: Potency of this compound in Cellular Reporter Assays

| Cell Line | Target | EC50 (nM) |

|---|---|---|

| THP-1-ISRE-Luc | Endogenous Human STING | 85.5 |

| HEK293T-ISRE-Luc | WT STING | 92.3 |

| HEK293T-ISRE-Luc | HAQ STING Variant | 88.7 |

| HEK293T-ISRE-Luc | REF STING Variant | 115.4 |

| HEK293T-ISRE-Luc | AQ STING Variant | 250.1 |

Table 2: Cytokine and Chemokine Induction by this compound in Human PBMCs (24h)

| Agonist-22 Conc. (µM) | IFN-β (pg/mL) | CXCL10 (pg/mL) |

|---|---|---|

| 0 (Vehicle) | < 10 | < 20 |

| 0.01 | 150.2 | 450.6 |

| 0.1 | 895.5 | 2,100.8 |

| 1.0 | 2,540.1 | 8,560.4 |

| 10.0 | 2,610.8 | 8,995.2 |

Data are representative. IFN-β and CXCL10 levels are reported as mean values.

Mechanism of Action

The collected data confirm that this compound functions as a direct activator of the STING protein. It potently induces STING-dependent downstream signaling, evidenced by ISRE reporter activation and robust Type I IFN production. The activity across multiple human STING variants expressed in null-background cells strongly indicates that the compound's mechanism of action involves direct engagement of the STING protein. This activation leads to the phosphorylation of downstream effectors, initiating an innate immune response.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and direct activator of the STING signaling pathway. It effectively stimulates STING-dependent gene expression in both engineered reporter lines and primary human immune cells, leading to the production of key immunomodulatory cytokines. Furthermore, this compound maintains activity across several common human STING variants. These findings establish a strong preclinical rationale for the continued development of this compound as a potential immunotherapeutic agent.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of STING Agonist-22 (CF501)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stimulator of interferon genes (STING) has emerged as a promising therapeutic target in immuno-oncology and vaccinology. Activation of the STING pathway initiates a potent innate immune response, characterized by the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn bridges to and enhances the adaptive immune response. This guide provides a comprehensive technical overview of the discovery and development of STING Agonist-22, also known as CF501, a novel and potent non-nucleotide small-molecule STING agonist. We will delve into its mechanism of action, present available quantitative data from preclinical studies, detail key experimental protocols for its evaluation, and provide visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound (CF501)

This compound (CF501) is a synthetic, non-cyclic dinucleotide (non-CDN) small molecule that has been identified as a potent activator of the STING signaling pathway.[1] Unlike first-generation STING agonists, which were often CDN analogs with limitations in stability and cell permeability, CF501 represents a new class of compounds with the potential for improved pharmacological properties.[1] Its primary mechanism of action involves the direct binding to the STING protein, leading to a conformational change that triggers downstream signaling cascades.[1] This activation results in the robust production of IFN-I and other pro-inflammatory cytokines, making CF501 a strong candidate for development as both a cancer immunotherapeutic agent and a vaccine adjuvant.

Chemical Properties:

| Property | Value |

| Compound Name | This compound (CF501) |

| CAS Number | 2408723-12-4 |

| Molecular Formula | C₄₀H₄₈N₁₄O₆ |

| Molecular Weight | 820.9 g/mol |

| Class | Non-nucleotide STING Agonist |

Mechanism of Action

The activation of the immune system by CF501 is initiated through the canonical STING signaling pathway. Although not a natural cyclic dinucleotide, CF501 mimics the function of the endogenous STING ligand, 2'3'-cGAMP.

The key steps in the mechanism of action are as follows:

-

Binding and Activation: CF501 enters the cytoplasm and directly binds to the STING protein, which resides on the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING, leading to its activation.

-

Trafficking and Kinase Recruitment: Activated STING translocates from the ER to the Golgi apparatus. In this process, it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

-

IRF3 and NF-κB Phosphorylation: TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Simultaneously, STING activation also leads to the activation of the IκB kinase (IKK) complex, which in turn activates the nuclear factor kappa B (NF-κB) pathway.

-

Nuclear Translocation and Gene Transcription: Phosphorylated IRF3 forms dimers and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of IFN-I genes, driving their transcription. Activated NF-κB also translocates to the nucleus and induces the transcription of a wide range of pro-inflammatory cytokine genes.

-

Immune Response: The secreted IFN-I and pro-inflammatory cytokines orchestrate a robust innate immune response and promote the priming and activation of adaptive immune cells, including T cells.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound (CF501) from preclinical studies.

Table 1: In Vitro Activity of CF501

| Assay | Cell Line | Parameter | Value | Reference |

| STING Activation | THP-1 cells | Phosphorylation of STING, TBK1, IRF3 | Robust activation | |

| IFN-β Induction | Human PBMCs | EC₅₀ | Not explicitly reported | - |

| Cytokine Induction | Draining Lymph Nodes (in vivo) | Pro-inflammatory cytokines and Type I IFNs | Significant induction |

Note: Specific EC₅₀ values for different human STING variants (e.g., WT, HAQ, R232H) for CF501 are not yet publicly available in the reviewed literature.

Table 2: In Vivo Pharmacokinetics and Efficacy of CF501

| Species | Model | Administration Route | Key Findings | Reference |

| Mice | Vaccine Adjuvant Model | Intramuscular | Half-life of 0.5 hours; undetectable in plasma after 2 hours. Significantly stronger neutralizing antibody and T cell responses compared to Alum and cGAMP adjuvants. | |

| Rabbits | Vaccine Adjuvant Model | Intramuscular | Elicited exceptionally potent neutralizing antibody responses. | |

| Rhesus Macaques | Vaccine Adjuvant Model | Intramuscular | Produced high titers of neutralizing antibodies and durable humoral and cellular immune responses. | |

| hACE2-transgenic Mice | SARS-CoV-2 Challenge Model | Intramuscular (with vaccine) | Almost complete protection against SARS-CoV-2 challenge. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound (CF501).

In Vitro STING Activation Assay in THP-1 Cells

This protocol describes how to assess the activation of the STING pathway in human monocytic THP-1 cells by measuring the phosphorylation of key signaling proteins.

Materials:

-

THP-1 cells (human monocytic cell line)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

This compound (CF501)

-

DMSO (vehicle control)

-

Phosphatase and protease inhibitor cocktails

-

RIPA lysis buffer

-

BCA protein assay kit

-

Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot equipment

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere and stabilize overnight.

-

Compound Treatment: Prepare serial dilutions of CF501 in culture medium. Treat the cells with different concentrations of CF501 or DMSO (vehicle control) for a specified time (e.g., 1, 3, 6 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cytokine Profiling by ELISA

This protocol details the measurement of cytokine secretion from cells treated with CF501 using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

THP-1 cells or human Peripheral Blood Mononuclear Cells (PBMCs)

-

Appropriate cell culture medium

-

This compound (CF501)

-

DMSO (vehicle control)

-

ELISA kits for desired cytokines (e.g., IFN-β, TNF-α, IL-6)

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed THP-1 cells or PBMCs in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with serial dilutions of CF501 or DMSO for a specified period (e.g., 24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

-

ELISA:

-

Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.

-

This typically involves adding the supernatants and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

In Vivo Vaccine Adjuvant Efficacy Study in Mice

This protocol provides a general framework for evaluating the adjuvant effect of CF501 in a mouse vaccination model.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Antigen of interest (e.g., SARS-CoV-2 RBD-Fc)

-

This compound (CF501)

-

Control adjuvants (e.g., Alum, cGAMP)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for immunization

-

Equipment for blood collection and serum isolation

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Group Allocation: Randomly divide the mice into experimental groups (e.g., Antigen only, Antigen + Alum, Antigen + cGAMP, Antigen + CF501).

-

Vaccine Formulation: Prepare the vaccine formulations by mixing the antigen with the respective adjuvants or PBS on the day of immunization.

-

Immunization: Immunize the mice via the intramuscular route with the prepared vaccine formulations on day 0. A booster immunization can be given on a subsequent day (e.g., day 14 or 21).

-

Blood Collection: Collect blood samples from the mice at various time points post-immunization (e.g., pre-immunization, and 2, 4, 6 weeks post-prime and post-boost).

-

Serum Isolation: Process the blood samples to isolate the serum.

-

Antibody Titer Measurement: Determine the antigen-specific antibody titers in the serum samples using ELISA.

-

Neutralizing Antibody Assay: Assess the functional capacity of the induced antibodies to neutralize the target pathogen or toxin using a neutralization assay.

-

T-cell Response Analysis: At the end of the study, spleens can be harvested to analyze antigen-specific T-cell responses using techniques like ELISpot or intracellular cytokine staining followed by flow cytometry.

-

Data Analysis: Compare the antibody titers and T-cell responses between the different adjuvant groups.

Conclusion and Future Directions

This compound (CF501) has demonstrated significant potential as a potent, non-nucleotide activator of the STING pathway. Preclinical studies have highlighted its robust immunostimulatory properties, particularly its efficacy as a vaccine adjuvant, where it surpasses traditional adjuvants in eliciting strong and durable antibody and T-cell responses. The data gathered to date support its further development for clinical applications in both infectious diseases and oncology.

Future research should focus on several key areas:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of CF501, as well as its dose-dependent effects on various immune cell populations in vivo.

-

Activity across STING Variants: A thorough evaluation of CF501's activity against the common polymorphic variants of human STING is crucial for predicting its efficacy in a diverse patient population.

-

Combination Therapies: In the context of oncology, investigating the synergistic effects of CF501 with other immunotherapies, such as immune checkpoint inhibitors, is a high-priority area of research.

-

Optimization of Delivery Systems: Exploring novel delivery strategies, such as nanoparticle formulations, could enhance the targeted delivery of CF501 to immune cells and the tumor microenvironment, potentially improving its therapeutic index.

References

An In-Depth Technical Guide to the Core Intellectual Property of a Clinical-Stage STING Agonist: ADU-S100 (MIW815)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the core intellectual property, mechanism of action, and experimental validation of a first-in-class STING agonist, ADU-S100 (also known as MIW815), which has been a key investigational compound in numerous preclinical and clinical studies. While the specific designation "STING agonist-22" did not yield public information, ADU-S100 serves as a comprehensive and technically relevant exemplar in this class of molecules.

Core Intellectual Property

ADU-S100 is a synthetic cyclic dinucleotide (CDN) developed by Aduro Biotech, with its intellectual property portfolio now largely under Novartis. The foundational patent covering ADU-S100 is U.S. Patent 9,724,408 . This patent, jointly owned with the University of California and licensed to Aduro Biotech, covers the compound itself and various methods of its use in cancer therapy[1].

Key Features of ADU-S100:

-

Chemical Name: 2'3'-c-di-AM(PS)2 (Rp,Rp)

-

Synonyms: MIW815, ML RR-S2 CDA[2]

-

CAS Number: 1638241-89-0[2]

-

Molecular Formula: C₂₀H₂₂N₁₀O₁₀P₂S₂ • 2Na

ADU-S100 is a bisphosphorothioate analog of 2'3'-cGAMP, the natural STING ligand. This modification enhances its stability and resistance to phosphodiesterase degradation, a critical feature for a therapeutic agent. It is designed to activate all known human and mouse STING variants[2].

Mechanism of Action: The STING Signaling Pathway

ADU-S100 functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This process is central to the generation of a robust anti-tumor immune response.

Quantitative Data

The biological activity of ADU-S100 has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

In Vitro Activity

| Assay System | Parameter | Value | Reference |

| THP-1 Dual™ Reporter Cells | IRF3 Activation (EC₅₀) | 3.03 µg/mL | [3] |

| THP-1 Dual™ Reporter Cells | NF-κB Activation (EC₅₀) | 4.85 µg/mL | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | IFN-β Production (at 0.1 µg/mL) | Significant increase vs. control | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | TNF-α Production (at 0.1 µg/mL) | Significant increase vs. control |

In Vivo Anti-Tumor Efficacy

| Tumor Model | Animal Model | Treatment Protocol | Outcome | Reference |

| CT26 Colon Carcinoma | BALB/c Mice | 40 µg, intratumoral | Significant tumor regression | |

| B16 Melanoma | C57BL/6 Mice | 50 µg, intratumoral | Tumor growth inhibition | |

| 4T1 Breast Cancer | BALB/c Mice | 50 µg, intratumoral | Reduced primary and secondary tumor volume | |

| Esophageal Adenocarcinoma | Rat Model | 50 µg, intratumoral, 2 cycles q3 weekly | >30% reduction in mean tumor volume |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to characterize ADU-S100.

In Vitro STING Activation Assay in THP-1 Dual™ Cells

This assay quantifies the activation of two key downstream pathways of STING signaling: IRF3 and NF-κB.

1. Cell Culture:

-

Culture THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/mL Normocin™, and 10 µg/mL blasticidin.

-

Maintain cells at 37°C in a 5% CO₂ incubator.

2. Assay Procedure:

-

Seed cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of ADU-S100 in fresh culture medium.

-

Add the diluted ADU-S100 to the cells and incubate for 24-48 hours.

-

For IRF3 activation (Luciferase): Add a luciferase detection reagent (e.g., QUANTI-Luc™) to the supernatant and measure luminescence using a plate reader.

-

For NF-κB activation (SEAP): Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and measure absorbance at 620-650 nm.

3. Data Analysis:

-

Calculate the fold induction relative to vehicle-treated control cells.

-

Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical syngeneic mouse model to assess the anti-tumor efficacy of ADU-S100.

1. Animal Model and Tumor Implantation:

-

Use 6-8 week old female BALB/c or C57BL/6 mice.

-

Subcutaneously inject 1 x 10⁶ CT26 or B16-F10 tumor cells into the flank of each mouse.

-

Monitor tumor growth with calipers until tumors reach an average volume of 50-100 mm³.

2. Treatment Administration:

-

Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Prepare ADU-S100 in a suitable vehicle (e.g., PBS or acetate buffer).

-

Administer ADU-S100 (e.g., 20-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).

3. Monitoring and Endpoint:

-

Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Monitor body weight as an indicator of toxicity.

-

The primary endpoint is typically tumor growth delay or complete tumor regression. Survival can also be monitored.

4. Immune Correlate Analysis:

-

At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a STING agonist in a preclinical setting.

Conclusion

ADU-S100 represents a cornerstone in the development of STING agonists for cancer immunotherapy. Its intellectual property is well-defined, and its mechanism of action and preclinical efficacy are supported by a substantial body of scientific literature. This technical guide provides a core understanding of the patent landscape, biological activity, and experimental validation of this important therapeutic candidate, offering a valuable resource for professionals in the field of drug discovery and development. The data and protocols presented herein serve as a foundation for further research and development of next-generation STING-targeted therapies.

References

Structural Biology of the STING-Agonist Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "STING agonist-22" was not identifiable in publicly available scientific literature. This guide will therefore focus on the structural biology of STING in complex with well-characterized synthetic, non-cyclic dinucleotide (non-CDN) agonists, such as diABZI and SNX281 , which serve as exemplary models for this class of molecules.

Introduction: The cGAS-STING Pathway in Innate Immunity

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1][2][3] Activation of this pathway culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate a robust anti-pathogen and anti-tumor immune response.[4][5]

The pathway is initiated by cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA). This binding activates cGAS to synthesize the second messenger 2’3’-cyclic GMP-AMP (2’3’-cGAMP). STING, a transmembrane protein residing in the endoplasmic reticulum (ER), acts as the direct receptor for 2’3’-cGAMP. Upon ligand binding, STING undergoes a significant conformational change and traffics from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of IFN-I genes, establishing an antiviral state and bridging innate and adaptive immunity. Given its central role in immunity, pharmacological activation of STING with synthetic agonists is a highly pursued strategy in cancer immunotherapy.

Structural Features of STING and Agonist-Induced Activation

Human STING is a ~80 kDa homodimeric transmembrane protein. Each protomer consists of an N-terminal transmembrane domain (TMD) with four helices, a central cytosolic ligand-binding domain (LBD), and a C-terminal tail (CTT) responsible for recruiting downstream signaling partners like TBK1.

In its inactive, or 'apo', state, the STING dimer adopts an "open" conformation. The LBDs form a V-shaped cleft. Upon binding the natural agonist 2’3’-cGAMP, the LBD undergoes a substantial conformational change, with a "lid" loop closing over the binding pocket to secure the ligand. This transition to a "closed" conformation is coupled with a 180° rotation of the LBD relative to the TMD. This large-scale rearrangement exposes surfaces on the side of the dimer that promote higher-order oligomerization, a crucial step for TBK1 recruitment and activation.

Synthetic non-CDN agonists, such as diABZI and SNX281, have been designed to recapitulate this activation mechanism while offering improved drug-like properties.

-

diABZI: This molecule was designed as a dimeric ligand, taking advantage of STING's symmetrical nature. It consists of two amidobenzimidazole (ABZI) molecules connected by a linker. Unlike cGAMP, diABZI activates STING while maintaining the LBD in an "open lid" conformation, suggesting an alternative mechanism of stabilization and activation.

-

SNX281: This agonist features a unique self-dimerizing mechanism. Two molecules of SNX281 bind symmetrically within the ligand pocket, forming a π-π stacking interaction with each other. This "dimer-in-situ" approximates the size and shape of a cyclic dinucleotide, inducing the 'closed' conformation required for activation by making key polar contacts, such as a salt bridge with Arginine 238.

Quantitative Data for STING Agonist Interactions

The interaction between an agonist and the STING protein can be quantified using various biophysical methods. Key parameters include binding affinity (Kd, IC50) and the degree of thermal stabilization (ΔTm) conferred upon the protein by the ligand.

Table 1: Binding Affinities of Representative STING Agonists

| Agonist | Ligand Type | Target Species | Method | Affinity Metric | Value | Reference(s) |

|---|---|---|---|---|---|---|

| 2'3'-cGAMP | Endogenous CDN | Human | Various | Kd | ~3.79 nM | |

| c-di-GMP | Bacterial CDN | Human | ITC | Kd | ~2.17 - 3.70 µM | |

| diABZI Agonist 2 | Synthetic Non-CDN | Human | Not Specified | Apparent Kd | 1.6 nM | |

| SNX281 | Synthetic Non-CDN | Human | Radioligand Comp. | IC50 | 4.1 ± 2.2 µM |

| SR-717 | Synthetic Non-CDN | Human | Not Specified | Apparent IC50 | 7.8 µM | |

Table 2: Thermal Stabilization of STING by Agonists

| Agonist | Target Species | Assay | ΔTm (°C) | Reference(s) |

|---|---|---|---|---|

| 2'3'-cGAMP | Human | DSF | 10.9 °C | |

| SNX281 | Human | DSF | 12.2 °C | |

| SNX281 | Mouse | DSF | 11.0 °C | |

| SNX281 | Rat | DSF | 10.3 °C |

| SNX281 | Monkey | DSF | 12.0 °C | |

Table 3: Structural Data for STING-Agonist Complexes

| Complex | PDB ID | Method | Resolution (Å) | Reference(s) |

|---|---|---|---|---|

| Human STING (apo) | 4EMU | X-ray | 2.80 | |

| Human STING + 2'3'-cGAMP | 4KSY | X-ray | 2.15 | |

| Human STING + SNX281 | Not Public | X-ray | 2.30 |

| Human STING + cGAMP + NVS-STG2 + C53 | 8FLM | Cryo-EM | 2.90 | |

Experimental Protocols

Detailed methodologies are crucial for the successful structural and biophysical characterization of the STING-agonist complex.

This protocol describes the expression and purification of the soluble C-terminal domain (CTD) of human STING (residues 139-379), which is commonly used for crystallographic studies.

-

Cloning: The gene fragment encoding human STING CTD is cloned into an expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (His6) tag, often followed by a TEV protease cleavage site.

-

Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The lysate is cleared by centrifugation at 18,000 rpm for 45 minutes.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and the protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Tag Cleavage: The His6-tag is cleaved by incubating the eluted protein with TEV protease overnight at 4°C during dialysis against a low-imidazole buffer.

-

Second Affinity Chromatography: The sample is passed through the Ni-NTA column again to remove the cleaved His6-tag and the tagged TEV protease.

-

Size-Exclusion Chromatography: The flow-through is concentrated and loaded onto a gel filtration column (e.g., Superdex 75) pre-equilibrated with a final buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to obtain a pure, monodisperse protein sample. Protein purity is assessed by SDS-PAGE.

Cryo-EM is essential for studying the full-length STING protein, including its transmembrane domains, which are often removed for crystallography.

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm (a positive ΔTm).

-

Reagent Preparation:

-

Protein Stock: Purified STING-CTD at a concentration of 0.5-1 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Dye Stock: A 50x stock of a fluorescent dye (e.g., SYPRO Orange) is prepared by diluting the commercial 5000x stock in DI water. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

-

Ligand Stock: A 20x stock of the STING agonist (e.g., 1 mM SNX281) in a compatible solvent (e.g., DMSO). A vehicle-only control (DMSO) must be run in parallel.

-

-

Assay Setup (in a 96-well PCR plate):

-

For each 20 µL reaction, combine the following in each well:

-

15 µL of STING protein diluted to a final concentration of 2 µM in assay buffer.

-

4 µL of 5x SYPRO Orange dye.

-

1 µL of 20x ligand stock or vehicle control.

-

-

Seal the plate with an optical seal. Centrifuge briefly to mix and remove bubbles.

-

-

Data Collection:

-

Place the plate in a real-time PCR machine.

-

Set the instrument to monitor fluorescence in the appropriate channel (e.g., ROX for SYPRO Orange).

-

Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.

-

The melting temperature (Tm) is the midpoint of this transition, which can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

-

The thermal shift (ΔTm) is calculated as: ΔTm = Tm(protein + ligand) - Tm(protein + vehicle). A positive ΔTm indicates ligand-induced stabilization.

-

References

- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Assay for IFN Induction by STING Agonist-22

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response.[1][2] Activation of STING signaling has emerged as a promising therapeutic strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors.[3][4] Pharmacological STING agonists are being developed to harness this pathway for therapeutic benefit.[1]

This document provides a detailed protocol for an in vitro assay to characterize the activity of a novel compound, "STING Agonist-22," by measuring its ability to induce Type I Interferon (specifically IFN-β) in a relevant cell line. The protocol described here utilizes the human monocytic cell line THP-1, which endogenously expresses all the necessary components of the cGAS-STING pathway. The primary readout for pathway activation is the secretion of IFN-β, quantified by a conventional sandwich ELISA. An alternative method using a THP-1 reporter cell line that expresses a luciferase gene under the control of an IFN-stimulated response element (ISRE) is also described.

STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated when cyclic GMP-AMP synthase (cGAS) recognizes cytosolic double-stranded DNA (dsDNA). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons, such as IFN-β.

Data Presentation

The potency of this compound can be determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). Below is a table summarizing representative data for well-characterized STING agonists in THP-1 cells, which can be used for comparison.

| Compound | Target Cell Line | Assay Readout | EC50 Value (µM) | Reference |

| 2'3'-cGAMP | Human PBMCs | IFN-β ELISA | ~70 | |

| 2'3'-cGAMP | THP-1 Cells | IFN-β ELISA | 124 | |

| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 Cells | IFN-β ELISA | 39.7 | |

| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 Cells | IFN-β ELISA | 10.5 | |

| This compound | THP-1 Cells | IFN-β ELISA | TBD | This Study |

Experimental Protocols

Two primary protocols are provided below. Protocol 1 describes the quantification of secreted IFN-β using an ELISA. Protocol 2 offers a higher-throughput alternative using a luciferase reporter cell line.

Experimental Workflow Overview

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for STING Agonist-22 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with pathogenic infection and cellular damage. Activation of STING triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-pathogen and anti-tumor immune response. STING agonist-22 (also known as CF501) is a potent, non-nucleotide small molecule activator of the STING pathway.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to characterize its activity and downstream effects.

Mechanism of Action

This compound directly binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.

Caption: STING Signaling Pathway Activation.

Data Presentation

The following tables summarize representative quantitative data for the effects of a potent non-nucleotide STING agonist in relevant human and murine cell lines. This data is intended to provide an expected range of activity and may vary depending on experimental conditions.